molecular formula C17H21FN2O2 B2911941 2-(4-fluorophenoxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396685-32-7

2-(4-fluorophenoxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2911941
CAS No.: 1396685-32-7
M. Wt: 304.365
InChI Key: FRLBWHYZYNMTRA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a fluorophenoxy moiety and a piperidine group linked by an alkynyl acetamide chain, a design feature often associated with potential bioactivity. Structurally similar acetamide-piperidine and acetamide-piperazine compounds have been investigated for their inhibitory effects on specific biological pathways, such as osteoclastogenesis, which is relevant for bone resorption diseases . This suggests that this compound could serve as a valuable chemical scaffold or pharmacophore for developing novel therapeutic agents. Researchers may utilize this compound as a key intermediate in organic synthesis or as a lead compound in drug discovery efforts, particularly for developing receptor ligands or enzyme inhibitors. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical feature for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-15-6-8-16(9-7-15)22-14-17(21)19-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1,3-4,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLBWHYZYNMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9)

Key Structural Differences :

  • Substituent on Acetamide: A 4-fluorophenyl group (vs. 4-fluorophenoxy in the target compound).
  • Piperazine vs. Piperidine : The sulfonylethyl chain terminates in a piperazine ring substituted with a 2-fluorophenyl group, contrasting with the piperidine-alkyne chain in the target compound.

Molecular Properties :

Property Target Compound CAS 897618-28-9
Molecular Formula Not explicitly provided C20H23F2N3O3S
Molecular Weight Not provided 423.5 g/mol
Functional Groups Fluorophenoxy, piperidine-alkyne Fluorophenyl, sulfonyl, piperazine

Implications :

  • The sulfonyl group in CAS 897618-28-9 may improve aqueous solubility compared to the alkyne spacer in the target compound .
  • Piperazine’s conformational flexibility vs. piperidine’s rigidity could influence binding kinetics to targets like serotonin or dopamine receptors.

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 1448073-15-1)

Key Structural Differences :

  • Benzodioxole vs. Fluorophenoxy: The benzodioxole ring replaces the fluorophenoxy group, introducing additional oxygen atoms and altering electron distribution.

Molecular Properties :

Property Target Compound CAS 1448073-15-1
Molecular Formula Not explicitly provided C20H16N2O6
Molecular Weight Not provided 380.3 g/mol
Functional Groups Fluorophenoxy, piperidine-alkyne Benzodioxole, benzoxazolone

Implications :

  • The benzodioxole group in CAS 1448073-15-1 may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to fluorophenoxy .

N-(2-Fluorophenyl)-2-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Key Structural Differences :

  • Thiophene-Oxadiazole-Piperidine : A thiophene-linked oxadiazole replaces the alkyne-piperidine chain, introducing heterocyclic diversity.
  • 2-Fluorophenyl vs. 4-Fluorophenoxy: The fluorophenyl group is directly attached to the acetamide nitrogen (vs. fluorophenoxy on the carbonyl).

Implications :

  • The oxadiazole-thiophene system may enhance π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity .
  • The absence of an alkyne spacer could reduce steric hindrance, favoring interactions with flat binding pockets.

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